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Compound of Interest

Compound Name: 4-Bromo-2-pentene

Cat. No.: B158656

Disclaimer: A complete set of experimentally verified spectroscopic data (NMR, IR, and MS) for
4-bromo-2-pentene from a single, peer-reviewed source is not readily available in the public
domain. This guide has been compiled based on predicted data, established principles of
spectroscopy, and data from structurally similar compounds. The provided information serves
as an educational resource for researchers, scientists, and drug development professionals,
offering insights into the expected spectral characteristics of this compound and the general
methodologies for their acquisition.

Introduction

4-Bromo-2-pentene (CsHoBr) is an unsaturated alkyl halide of interest in organic synthesis
due to its reactive allylic bromide and alkene functionalities. It exists as two geometric isomers,
(E)- and (2)-4-bromo-2-pentene, and each of these can exist as a pair of enantiomers due to
the chiral center at the fourth carbon. Spectroscopic analysis is crucial for the unambiguous
identification and characterization of this compound. This guide provides a detailed overview of
the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 4-bromo-2-pentene.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 4-bromo-2-
pentene. These values are based on established chemical shift and fragmentation principles
and may vary slightly from experimental results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (E)-4-Bromo-2-pentene

Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H1 (CHs) ~1.7 Doublet ~6.5
H2 (CH) ~5.6-5.8 Multiplet
H3 (CH) ~5.6-5.8 Multiplet
H4 (CHBr) ~4.6 Quintet or Multiplet ~7.0
H5 (CHs) ~1.8 Doublet ~7.0

Table 2: Predicted 3C NMR Data for (E)-4-Bromo-2-pentene

Carbon Chemical Shift (6, ppm)
C1 (CHs) ~18

C2 (=CH) ~125 - 130

C3 (=CH) ~130 - 135

C4 (CHBr) ~50-55

C5 (CHs) ~25

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Bromo-2-pentene
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Functional Group Wavenumber (cm~—?) Intensity

C-H (alkene) 3000 - 3100 Medium

C-H (alkane) 2850 - 3000 Medium to Strong
C=C (alkene) 1640 - 1680 Medium to Weak
C-Br (alkyl bromide) 515 - 690 Strong

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 4-Bromo-2-pentene

mlz lon Comments

Molecular ion peak (M*),

148/150 [CsHeBI]* showing isotopic pattern of
bromine (1°Br/81Br = 1:1)

69 [CsHo]* Loss of Br radical

Allyl cation, a common
41 [CsHs]* fragment for unsaturated

systems

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-pentene in about 0.6
mL of a deuterated solvent (e.g., CDCIs, CeDs) in a standard 5 mm NMR tube.

e H NMR Acquisition:

o Use a spectrometer operating at a frequency of 300 MHz or higher.
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[e]

Acquire the spectrum at room temperature.

o

Set the spectral width to cover the range of 0-10 ppm.

[¢]

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

[¢]

Average 16-32 scans to achieve a good signal-to-noise ratio.

[e]

Process the data with Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:
o Use the same sample prepared for *H NMR.
o Acquire the spectrum on a spectrometer with a carbon frequency of 75 MHz or higher.
o Use a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0-150 ppm.
o Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

o Average a larger number of scans (e.g., 512-1024) due to the lower natural abundance of
13C_

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls) that has minimal absorption
in the regions of interest.

o Data Acquisition:
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[e]

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the salt plates or the solvent.

o

[¢]

Record the sample spectrum over the range of 4000-400 cm™1,

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

[e]

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via Gas Chromatography (GC-MS) for volatile compounds.

« lonization: Use Electron Impact (El) ionization at a standard energy of 70 eV.

e Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and significant

fragments.

» Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the
fragmentation pattern. The isotopic distribution of bromine (“°Br and 8Br) should be clearly
visible for bromine-containing fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-bromo-2-pentene.
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Compound Synthesis & Purification
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« To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-Pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b158656#spectroscopic-data-for-4-bromo-2-pentene-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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